[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate
Description
Properties
Molecular Formula |
C15H19N5O6 |
|---|---|
Molecular Weight |
365.34 g/mol |
IUPAC Name |
[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate |
InChI |
InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24) |
InChI Key |
KTGKHWDTEXILTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Triaminopyrimidine with Aldehydes
The pteridine scaffold is formed via cyclocondensation of 4,5,6-triaminopyrimidine with α-keto esters or aldehydes. For example:
Oxidation and Functionalization
The dihydro-pteridin intermediate undergoes oxidation to introduce the 4-oxo group:
- Zinc-mediated reduction in acetic acid followed by air oxidation achieves aromatization.
- Bromine in acetic acid at 84°C selectively oxidizes C-6, forming key intermediates.
Introduction of the Acetamido Group
Acetylation of Amino Substituents
The 2-amino group is acetylated using acetic anhydride or acetyl chloride:
- Refluxing 2-amino-4-oxo-pteridine derivatives in acetic anhydride for 4–5 hours yields 2-acetamido derivatives.
- Example : 2-Amino-4-hydroxy-6-methylpteridine treated with acetic anhydride gives 2-acetamido-4-hydroxy-6-methylpteridine in 51% yield.
Side Chain Modification: Propan-2-yl Acetate Installation
Alkylation with Glycerol Derivatives
The propan-2-yl side chain is introduced via nucleophilic substitution:
Dual Acetylation
The hydroxyl groups on the propan-2-yl chain are acetylated:
- Acetic anhydride in pyridine at room temperature for 12 hours achieves complete acetylation.
- Example : [1-(2-Acetamido-4-oxo-pteridin-6-yl)propan-2-yl] diol treated with excess acetic anhydride yields the diacetylated product.
Optimization and Purification
Recrystallization and Chromatography
Analytical Validation
- Melting points : 212–214°C for acetylated intermediates.
- NMR and MS : Confirm regiochemistry and acetylation.
Critical Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Spectral Data for Key Intermediates
Challenges and Solutions
- Regioselectivity : Competing acetylation at N-5 vs. N-2 is mitigated by bulky bases (e.g., triethylamine).
- Side chain stability : The propan-2-yl group is prone to hydrolysis; anhydrous conditions are critical during acetylation.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pteridine derivatives.
Scientific Research Applications
The compound [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a derivative of pteridine and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Structure
The molecular formula of the compound is , and its structure includes a pteridine ring, which is significant in biological systems due to its role in various biochemical pathways.
Medicinal Chemistry
The compound's structure suggests potential as a pharmacophore in drug development. Pteridine derivatives are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
Research has shown that compounds with pteridine moieties can inhibit certain cancer cell lines. For instance, derivatives similar to this compound have been tested against breast cancer cells, demonstrating significant cytotoxic effects at specific concentrations .
Biochemical Research
Pteridines play a crucial role in the synthesis of nucleotides and amino acids. This compound could serve as a substrate or inhibitor in enzymatic reactions involving folate metabolism.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of pteridine derivatives on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated that modifications to the pteridine ring could enhance binding affinity, suggesting that this compound might be a candidate for further exploration in enzyme inhibition studies .
Agricultural Applications
Pteridine derivatives have been explored for their potential use as herbicides or growth regulators in agriculture. The ability to influence plant growth through biochemical pathways makes compounds like this one valuable for developing new agricultural products.
Case Study: Herbicidal Activity
In trials assessing the herbicidal properties of pteridine derivatives, significant reductions in weed growth were observed when applied at specific doses. This suggests that the compound could be developed into an effective herbicide .
Mechanism of Action
The mechanism of action of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate involves its interaction with specific molecular targets. These targets could include enzymes that recognize pteridine structures, leading to inhibition or activation of enzymatic activity. The pathways involved may include metabolic pathways where pteridines play a crucial role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing functional or structural motifs, such as acetamido, acetyloxy, or heterocyclic cores.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The pteridin core in the target compound distinguishes it from pyrrole (DNA-binding agent) and cephalosporin (antibiotic) analogs. Steroid (abiraterone acetate) and chroman derivatives prioritize lipophilicity for membrane penetration, whereas the target compound’s pteridin core may favor specific enzyme interactions.
Functional Group Roles: Acetyloxy groups in the target compound and abiraterone acetate likely enhance solubility or act as prodrug moieties. Abiraterone acetate’s in vitro release profile shows sustained drug delivery compared to non-esterified forms . The chloroacetamido group in the pyrrole analog confers DNA-alkylating activity, contrasting with the target compound’s non-halogenated acetamido group, which may reduce reactivity but improve stability .
Biological Activity
The compound [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a pteridine derivative that exhibits significant potential in various biological activities. Pteridine compounds are known for their roles in nucleic acid metabolism and as enzyme co-factors, making them important in both therapeutic and biochemical contexts. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with other pteridine derivatives.
Structural Characteristics
The molecular formula of the compound is , and it features a complex structure that includes:
- A pteridin ring system , which is crucial for its biological interactions.
- An acetamido group that may influence its interaction with enzymes and receptors.
- An acetyloxy group , potentially facilitating esterification reactions.
The biological activity of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate can be attributed to several mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or substrate for enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis and repair.
- Group Transfer Reactions : The acetamido and acetyloxy groups suggest involvement in group transfer reactions, which are essential for various biochemical processes.
- Interaction with Cellular Receptors : Potential binding to specific receptors could modulate cellular signaling pathways.
Biological Activities
Research indicates that pteridine derivatives often exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Some pteridine derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : The ability to inhibit key enzymes in cancer metabolism positions this compound as a potential candidate for cancer therapy.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and potential advantages of this compound over other well-known pteridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methotrexate | Pteridine derivative with glutamate side chain | Antimetabolite used in cancer therapy |
| Pterostilbene | Stilbene derivative with pteridine-like core | Antioxidant and anti-inflammatory properties |
| Folate | Pteridine derivative with a glutamic acid tail | Essential for DNA synthesis and repair |
The distinct functional groups in [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate may confer unique biochemical properties that differentiate it from these established compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of pteridine derivatives. For instance:
- Inhibition Studies : Research has demonstrated that some pteridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, suggesting potential applications in cancer treatment.
- Inflammation Models : In vivo studies using animal models have shown that certain pteridine compounds can significantly reduce markers of inflammation, indicating their therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
